molecular formula C13H10N2O2 B12464921 7-nitro-9H-fluoren-4-amine

7-nitro-9H-fluoren-4-amine

Katalognummer: B12464921
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: ASWMPVHYZUZAEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Nitro-9H-fluoren-4-amine is an organic compound with the molecular formula C13H10N2O2. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a nitro group at the 7th position and an amine group at the 4th position on the fluorene backbone. The unique structure of this compound makes it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

The synthesis of 7-nitro-9H-fluoren-4-amine typically involves nitration and amination reactions. One common synthetic route starts with the nitration of fluorene to introduce the nitro group at the desired position. This is followed by a reduction reaction to convert the nitro group to an amine group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

7-Nitro-9H-fluoren-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrofluorenones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides. Reagents like acyl chlorides and sulfonyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitrofluorenones, while reduction results in amino derivatives.

Wissenschaftliche Forschungsanwendungen

7-Nitro-9H-fluoren-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Materials Science: this compound is used in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its electronic properties are exploited to enhance the performance of these devices.

Wirkmechanismus

The mechanism of action of 7-nitro-9H-fluoren-4-amine varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cell survival and growth.

Vergleich Mit ähnlichen Verbindungen

7-Nitro-9H-fluoren-4-amine can be compared with other similar compounds, such as:

    2-Amino-7-nitrofluorene: This compound has a similar structure but with the amine group at the 2nd position. It exhibits different reactivity and biological activity due to the positional isomerism.

    9,9-Dimethyl-9H-fluoren-2-amine: This derivative has additional methyl groups, which influence its electronic properties and reactivity. It is often used in nonlinear optical materials.

    7-Nitro-9H-fluoren-2-amine: Another positional isomer with the nitro group at the 7th position and the amine group at the 2nd position. It is studied for its unique photophysical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C13H10N2O2

Molekulargewicht

226.23 g/mol

IUPAC-Name

7-nitro-9H-fluoren-4-amine

InChI

InChI=1S/C13H10N2O2/c14-12-3-1-2-8-6-9-7-10(15(16)17)4-5-11(9)13(8)12/h1-5,7H,6,14H2

InChI-Schlüssel

ASWMPVHYZUZAEN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C1C=C(C=C3)[N+](=O)[O-])C(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.